molecular formula C18H12O2 B146853 2,5-Diphenyl-1,4-benzoquinone CAS No. 844-51-9

2,5-Diphenyl-1,4-benzoquinone

Cat. No.: B146853
CAS No.: 844-51-9
M. Wt: 260.3 g/mol
InChI Key: QYXHDJJYVDLECA-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1,4-benzoquinone is an organic compound with the molecular formula C18H12O2. It is a solid that typically appears as light yellow to orange crystals. This compound is known for its strong aromatic odor and is insoluble in water but soluble in many organic solvents such as ethanol, dimethylformamide, and benzene .

Scientific Research Applications

2,5-Diphenyl-1,4-benzoquinone has a wide range of applications in scientific research:

Safety and Hazards

When handling 2,5-Diphenyl-1,4-benzoquinone, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid dust formation. Do not get in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

2,5-Diphenyl-1,4-benzoquinone is known to participate in various biochemical reactions. It has been found to oxidize benzylic, phenolic, allylic, propargylic alcohols and chiral secondary 1,2-diols in a highly chemoselective and regioselective manner . The nature of these interactions involves the transfer of electrons, making this compound an important player in redox reactions .

Cellular Effects

The effects of this compound on cells are not fully understood. Quinones, a class of compounds to which this compound belongs, are known to have several beneficial effects. They play a role in photosynthesis as electron carriers and have antioxidant activity that can improve general health conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to participate in redox reactions. As a quinone, it can accept two electrons and two protons to form a hydroquinone . This property allows it to interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways due to its redox properties . It may interact with enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diphenyl-1,4-benzoquinone can be synthesized through the reaction of benzoquinone with styrene. The reaction involves dissolving benzoquinone in a suitable organic solvent, adding styrene, and allowing the reaction to proceed under appropriate temperature and reaction time conditions. After the reaction, the product is purified through crystallization or other separation techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced separation techniques are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenyl-1,4-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,5-Dihydroxy-1,4-benzoquinone
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
  • 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione

Comparison: 2,5-Diphenyl-1,4-benzoquinone is unique due to its specific structural features and reactivity. Compared to 2,5-Dihydroxy-1,4-benzoquinone, it lacks hydroxyl groups, which influences its solubility and reactivity. DDQ, on the other hand, is a more potent oxidizing agent with higher reduction potential, making it suitable for different types of oxidative reactions . The presence of phenyl groups in this compound enhances its stability and aromatic character, distinguishing it from other quinones .

Properties

IUPAC Name

2,5-diphenylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXHDJJYVDLECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061207
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
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Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

844-51-9
Record name 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione
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Record name 2,5-Diphenyl-4-benzoquinone
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Record name 2,5-Diphenyl-p-benzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
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Record name 2,5-diphenyl-p-benzoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known synthetic routes for 2,5-diphenyl-1,4-benzoquinone and its derivatives?

A1: this compound serves as a versatile starting material for synthesizing various terphenyl compounds. [] One approach involves using commercially available this compound as a precursor and subjecting it to a three-step reaction sequence to produce 3-methoxy-2,5-diphenylcyclohexa-2,5-dien-1,4-dione. [] This method efficiently yields the desired terphenyl derivative.

Q2: Have any naturally occurring terphenyl quinones been structurally elucidated using this compound derivatives?

A2: Researchers investigated the structure of a naturally occurring, biologically active terphenyl quinone. [] They synthesized 3-methoxy-2,5-diphenylcyclohexa-2,5-dien-1,4-dione from commercially available this compound in three steps. [] The NMR spectra of this synthesized compound matched the natural product, confirming its structure. []

Q3: What is the role of this compound in the synthesis of terferol and its relevance to natural product synthesis?

A3: this compound is a crucial starting material for synthesizing terferol, a naturally occurring terphenyl. [] Researchers utilized this synthetic pathway to explore the proposed biosynthetic pathway of ustalic acid, a toxic compound found in the poisonous mushroom Tricholoma ustale. [] By successfully converting phlebiarubrone (synthesized from this compound) to ustalic acid dimethyl ester, albeit in low yield, they provided chemical evidence supporting the proposed biosynthetic pathway. []

Q4: How does the structure of 2,5-diphenyl-1,4-benzoquinones influence their fragmentation patterns in mass spectrometry?

A4: While the provided abstract does not offer specific details on the mass spectral fragmentation of 2,5-diphenyl-p-benzoquinones, it indicates that such studies have been conducted. [] Further investigation into the full text of the research article is needed to understand how structural variations within this class of compounds impact their fragmentation patterns in mass spectrometry.

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